molecular formula C16H17N9OS B6426706 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2034262-02-5

2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6426706
CAS No.: 2034262-02-5
M. Wt: 383.4 g/mol
InChI Key: LXICWQBCDFFPJK-UHFFFAOYSA-N
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Description

The compound 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is an interesting molecule that finds potential applications in various fields, including medicinal chemistry and drug development. The unique structure of this compound, which features several heterocyclic components, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can be achieved through multi-step processes involving the coupling of different heterocyclic precursors. Key steps often include:

  • Sulfanylation: : Introduction of the sulfanyl group to the pyrimidine ring.

  • Pyridazinylation: : Formation of the pyridazinyl-substituted piperazine.

  • Triazolylation: : Incorporation of the 1H-1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound would typically involve optimized reaction conditions and the use of robust, scalable processes to ensure high yield and purity. Solvent selection, temperature control, and catalysis are critical factors to consider.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions could target various functional groups, modifying the electronic properties of the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Various bases or acids, depending on the desired substitution pattern.

Major Products

The products of these reactions vary but typically include functionalized derivatives that retain the core heterocyclic structure, potentially enhancing biological activity.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology

Biological applications often focus on its potential as a pharmacophore in drug design, targeting enzymes or receptors implicated in various diseases.

Medicine

Medical research explores its potential as a therapeutic agent, particularly in the development of treatments for infectious diseases, cancer, and neurological disorders.

Industry

Industrial applications could include its use in the development of new materials with specific properties, such as improved catalytic activity or enhanced stability.

Mechanism of Action

The precise mechanism of action for 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one depends on its specific application. Generally, it may act by:

  • Binding to a specific enzyme or receptor: : Modulating its activity.

  • Interfering with biological pathways: : Leading to therapeutic effects.

Molecular Targets and Pathways

  • Targets: : Enzymes, receptors, or other proteins critical for disease progression.

  • Pathways: : Involvement in signaling cascades, metabolic pathways, or gene expression modulation.

Comparison with Similar Compounds

Uniqueness

Compared to other heterocyclic compounds, 2-(pyrimidin-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one stands out due to its unique combination of rings, which can confer distinct pharmacological properties.

Similar Compounds

  • Pyrimidine Derivatives: : Share the pyrimidine ring but differ in other substituents.

  • Triazole-Containing Compounds: : Feature the triazole ring, used in various therapeutic areas.

  • Pyridazine Compounds: : Contain the pyridazine ring, often explored for their biological activities.

This comprehensive look into this compound highlights its significance in the scientific community and paves the way for future research and development. This compound holds immense promise, whether in medicinal chemistry or broader applications.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9OS/c26-15(10-27-16-18-4-1-5-19-16)24-8-6-23(7-9-24)13-2-3-14(22-21-13)25-12-17-11-20-25/h1-5,11-12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXICWQBCDFFPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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